methyl 3-[7-(4-methoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]propanoate
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Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These types of compounds are often studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a fused ring system containing nitrogen atoms . It also has a methoxyphenyl group attached, which could influence its physical and chemical properties.Mechanism of Action
Target of Action
Compounds with a triazole moiety are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with biological targets due to the presence of nitrogen atoms, which can accept and donate hydrogen bonds . This allows them to interact with various enzymes and receptors, leading to a wide range of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the solubility of a compound in dmso can impact its bioavailability . This compound has a maximum concentration of 20.0 mg/mL in DMSO , which could potentially influence its pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
methyl 3-[7-(4-methoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-24-12-5-3-11(4-6-12)18-9-10-19-14(15(18)22)17-20(16(19)23)8-7-13(21)25-2/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFDHVQAAZYBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CCC(=O)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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